molecular formula C14H21ClN2O4 B6416554 [(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride CAS No. 2308529-93-1

[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride

Cat. No.: B6416554
CAS No.: 2308529-93-1
M. Wt: 316.78 g/mol
InChI Key: ZUJMKNWYEVTCNT-UTONKHPSSA-N
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Description

[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a methoxy group, an oxo group, and a phenylmethoxycarbonylamino group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride typically involves multiple steps, starting with the preparation of the core structure. The process may include the following steps:

    Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core pentan-2-yl structure.

    Introduction of functional groups: Methoxy, oxo, and phenylmethoxycarbonylamino groups are introduced through specific reactions, such as esterification, amidation, and oxidation.

    Final assembly: The final step involves the formation of the azanium chloride salt through the reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: The methoxy and phenylmethoxycarbonylamino groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound may be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of [(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may modulate cellular signaling pathways by interacting with receptors on the cell surface or within the cell.

Comparison with Similar Compounds

[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride can be compared with other similar compounds, such as:

    [(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;bromide: This compound has a similar structure but with a bromide ion instead of a chloride ion.

    [(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;fluoride: This compound features a fluoride ion, which may result in different reactivity and properties.

    [(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;iodide: The iodide ion in this compound may confer unique characteristics compared to the chloride variant.

Properties

IUPAC Name

[(2R)-1-methoxy-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMKNWYEVTCNT-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCNC(=O)OCC1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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